REACTION_CXSMILES
|
I[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15][N:16](C)P(=O)(N(C)C)N(C)C>>[C:15]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13])#[N:16]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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IC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
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Name
|
cuprous cyanide
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Quantity
|
1.77 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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15 mL
|
Type
|
reactant
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
reacted for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
|
the mixture was cooled to room temperature
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Type
|
EXTRACTION
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Details
|
extracted with 100 ml ethyl acetate
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Type
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WASH
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Details
|
the organic layer was washed with water for three times
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated to dryness
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Type
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CUSTOM
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Details
|
separated by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |